1,3-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolopyridine core, followed by the introduction of the thienyl and pyrazolyl substituents. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYLIMIDAZOLIUM IODIDE: A related compound with similar structural features but different functional groups and properties.
4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE: Another compound with a similar core structure but different substituents.
Uniqueness
1,3-DIMETHYL-N~4~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazolopyridine, thienyl, and pyrazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N6OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-[2-(3-methylpyrazol-1-yl)ethyl]-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N6OS/c1-12-6-8-25(22-12)9-7-20-19(26)14-11-15(16-5-4-10-27-16)21-18-17(14)13(2)23-24(18)3/h4-6,8,10-11H,7,9H2,1-3H3,(H,20,26) |
InChI Key |
KNFIWHOBGIOMMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4 |
Origin of Product |
United States |
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